N-(3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide - 631859-21-7

N-(3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide

Catalog Number: EVT-2965034
CAS Number: 631859-21-7
Molecular Formula: C26H30ClN3O2S
Molecular Weight: 484.06
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound is the title compound in a study focusing on its crystal structure. The research elucidates the dihedral angle between the 4-chlorophenyl and 1,3,4-oxadiazole rings and the hydrogen bond interactions within the crystal structure.

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12)

Compound Description: PB12 is a potent and selective dopamine D4 receptor ligand. Researchers modified its structure to explore structural features that could enhance affinity for the dopamine D3 receptor.

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 19)

Compound Description: This compound is a high-affinity dopamine D3 receptor ligand, exhibiting high selectivity over other dopamine receptors (D2, D4), serotonin 5-HT1A receptor, and alpha1 receptors. It was identified as a potential candidate for positron emission tomography (PET) due to its binding affinity, lipophilicity, and amenability to 11C labeling.

N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 27)

Compound Description: This compound also exhibits high affinity for the dopamine D3 receptor and selectivity over other dopamine receptors (D2, D4), serotonin 5-HT1A receptor, and alpha1 receptors. It's also considered a valuable candidate for PET due to its binding affinity, lipophilicity, and suitability for 11C labeling.

N-{4-[4-(2,3-dichlorophenyl)-piperazin- 1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl (PG01037)

Compound Description: PG01037 is a dopamine D3-preferring antagonist. It has been used in several studies to investigate the role of D3 receptors in various behavioral effects, including cocaine's discriminative stimulus effects and reinstatement of drug seeking. [, , , ]

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Venetoclax, ABT-199)

Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor, currently in clinical development for the treatment of hematologic malignancies. Its metabolism and disposition in humans have been extensively studied. [, , ]

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a metabolite of Venetoclax formed through nitro reduction, likely by gut bacteria. It constitutes approximately 13% of the administered dose recovered in feces.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major human metabolite of Venetoclax, primarily formed by cytochrome P450 isoform 3A4 (CYP3A4). It represents about 12% of total drug-related material in circulation. This metabolite is considered a disproportionate human metabolite and is not expected to have clinically relevant on- or off-target pharmacological activities.

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide (ABT-737)

Compound Description: ABT-737 is a Bcl-2/Bcl-xL inhibitor that, when combined with the cyclin-dependent kinase inhibitor dinaciclib, demonstrated synergistic cytotoxicity in malignant human glioma cell lines. This combination therapy resulted in apoptotic cell death.

3-{[4-(4-chlorophenyl) piperazin-1-yl]-methyl}-1H-pyrrolo[2,3-b]pyridine (CPPMA)

Compound Description: CPPMA is a ligand for the D2 dopamine receptor. Studies using this ligand have explored the allosteric effects of sodium binding on the receptor's selectivity for agonists and antagonists.

3-[4-(4-chlorophenyl)-4- hydroxypiperidin-1-yl]methyl-1H-indole (L-741626)

Compound Description: L-741626 is a dopamine D2-preferring antagonist. It has been used in research to differentiate the roles of D2 and D3 receptors in various behavioral effects of cocaine, as well as in studies on food restriction and its impact on dopamine receptor function. [, , , ]

4-(4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl)-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide (ABT-263)

Compound Description: ABT-263 is a Bcl-2/Bcl-xL inhibitor studied for its ability to enhance the apoptotic response in malignant human glioma cell lines when combined with dinaciclib. [, ]

Properties

CAS Number

631859-21-7

Product Name

N-(3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide

IUPAC Name

N-[3-[(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]benzamide

Molecular Formula

C26H30ClN3O2S

Molecular Weight

484.06

InChI

InChI=1S/C26H30ClN3O2S/c1-18-19(2)33-26(28-25(32)21-6-4-3-5-7-21)23(18)24(20-8-10-22(27)11-9-20)30-14-12-29(13-15-30)16-17-31/h3-11,24,31H,12-17H2,1-2H3,(H,28,32)

InChI Key

MFDISVMGGKXHMR-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)Cl)N3CCN(CC3)CCO)NC(=O)C4=CC=CC=C4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.